molecular formula C12H10ClFN2O2S B13001566 4-amino-N-(2-chloro-3-fluorophenyl)benzenesulfonamide

4-amino-N-(2-chloro-3-fluorophenyl)benzenesulfonamide

Cat. No.: B13001566
M. Wt: 300.74 g/mol
InChI Key: ZXLUBRIKFQGXJC-UHFFFAOYSA-N
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Description

4-amino-N-(2-chloro-3-fluorophenyl)benzenesulfonamide is an organic compound belonging to the class of aminobenzenesulfonamides. It is characterized by the presence of an amino group, a chloro group, and a fluoro group attached to a benzenesulfonamide moiety. This compound has a molecular formula of C12H10ClFN2O2S and a molecular weight of 300.7364032 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N-(2-chloro-3-fluorophenyl)benzenesulfonamide typically involves the reaction of 2-chloro-3-fluoroaniline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 4-amino-N-(2-chloro-3-fluorophenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield N-alkyl or N-acyl derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .

Scientific Research Applications

4-amino-N-(2-chloro-3-fluorophenyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-amino-N-(2-chloro-3-fluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 4-amino-N-(2-chloro-3-fluorophenyl)benzenesulfonamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chloro and fluoro groups in the ortho and meta positions, respectively, can enhance its stability and interaction with molecular targets .

Properties

Molecular Formula

C12H10ClFN2O2S

Molecular Weight

300.74 g/mol

IUPAC Name

4-amino-N-(2-chloro-3-fluorophenyl)benzenesulfonamide

InChI

InChI=1S/C12H10ClFN2O2S/c13-12-10(14)2-1-3-11(12)16-19(17,18)9-6-4-8(15)5-7-9/h1-7,16H,15H2

InChI Key

ZXLUBRIKFQGXJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)Cl)NS(=O)(=O)C2=CC=C(C=C2)N

Origin of Product

United States

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